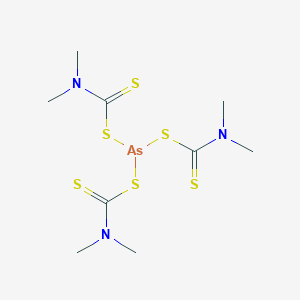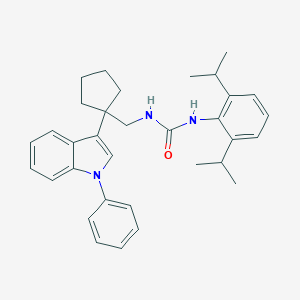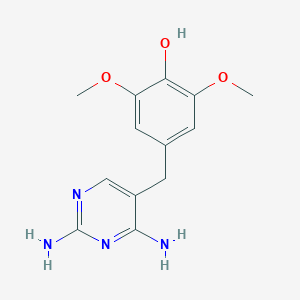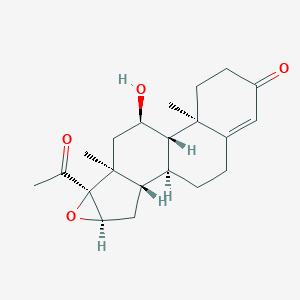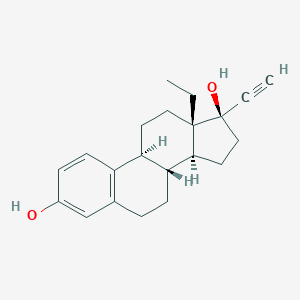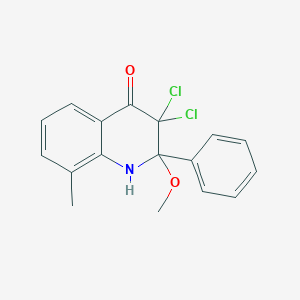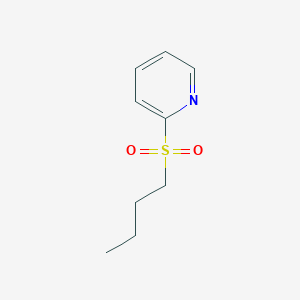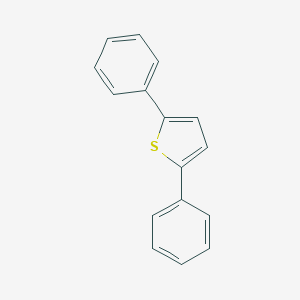
2,5-Diphenylthiophene
Overview
Description
2,5-Diphenylthiophene is an organic sulfur compound with the molecular formula C₁₆H₁₂S. It is a derivative of thiophene, characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diphenylthiophene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,5-dibromothiophene and phenylboronic acid. This reaction typically occurs in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a one-pot tandem reaction process. This environmentally friendly approach allows for the efficient production of the compound with high yields. The reaction conditions are optimized to ensure the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: 2,5-Diphenylthiophane
Substitution: Brominated or nitrated derivatives of this compound
Scientific Research Applications
2,5-Diphenylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-diphenylthiophene involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors and OLEDs . In biological systems, its derivatives may interact with cellular components, leading to specific biological effects, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions instead of phenyl groups.
2,5-Diphenylfuran: A structurally similar compound where the sulfur atom in thiophene is replaced by an oxygen atom.
Uniqueness: this compound stands out due to its unique combination of electronic properties and structural stability. The presence of phenyl groups enhances its conjugation and makes it more suitable for applications in organic electronics compared to its simpler counterparts .
Properties
IUPAC Name |
2,5-diphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZNRABKQDKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162736 | |
| Record name | Thiophene, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-78-9 | |
| Record name | Thiophene, 2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Diphenylthiophene?
A1: this compound has the molecular formula C16H12S and a molecular weight of 236.33 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several studies employ techniques like Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy, and mass spectrometry to characterize this compound. [, , , , ] For instance, researchers used 13C-labelled 2,5-diphenylthiophenes to investigate carbon skeletal rearrangements in the molecule under electron-impact mass spectrometry. []
Q3: How does the structure of this compound influence its material properties?
A3: The presence of the rigid, planar thiophene ring flanked by two phenyl groups contributes to this compound's optoelectronic properties. This structure also influences its self-assembly behavior, leading to the formation of interesting morphologies like polygonal cylinder phases in bolaamphiphilic derivatives. []
Q4: What is the thermal stability of this compound and its derivatives?
A4: Polymers incorporating this compound moieties, like poly(3-phenylthiophene), exhibit significant thermal stability, with considerable weight loss observed only above 450°C. []
Q5: What are the potential applications of this compound in organic electronics?
A5: this compound derivatives show promise as components in organic light-emitting diodes (OLEDs) due to their fluorescence properties and ability to form stable thin films. [, , ]
Q6: Can this compound be used in sensing applications?
A6: Yes, copolymers containing this compound units have shown potential as colorimetric sensors for iodide anions. []
Q7: How is computational chemistry used to understand the properties of this compound?
A7: Density functional theory (DFT) calculations are used to predict molecular geometries, electronic structures, and transport properties of this compound and its derivatives. [, , ] Researchers also employ Time-Dependent DFT (TD-DFT) to study excited-state dynamics and interpret resonance-enhanced femtosecond stimulated Raman spectroscopy data. []
Q8: Are there any QSAR models developed for this compound derivatives?
A8: While specific QSAR models for this compound derivatives are not explicitly mentioned in the provided research, the impact of structural modifications on electronic and photophysical properties is explored, paving the way for future QSAR studies. [, ]
Q9: How does this compound react with diphenyliodonium triflate?
A9: The reaction of this compound with diphenyliodonium triflate in the presence of a copper catalyst leads to double phenylation, yielding 2,3,5,6-tetraphenylthiophene. This reaction proceeds via S-phenylation, forming a 1-phenylthiophenium triflate intermediate. []
Q10: Can this compound undergo oxidation reactions?
A10: Yes, this compound can be oxidized to its corresponding sulfoxide and sulfone derivatives. The oxidation process influences the aromaticity and planarity of the thiophene ring. [, ] Interestingly, this compound-1-oxide can undergo an unexpected dimerization reaction. [, ]
Q11: How does the reactivity of this compound compare to that of furans?
A11: 2,5-Diphenylfuran reacts with trithiazyl trichloride to form 5-benzoyl-3-phenylisothiazole, while this compound yields the same product at a much slower rate, likely due to a difference in reaction mechanisms. []
Q12: Are there specific formulation strategies for this compound and its derivatives?
A13: Formulation strategies depend on the specific application. For instance, in OLED devices, this compound derivatives might be incorporated into polymer matrices or deposited as thin films to enhance their performance and stability. [, ]
Q13: What are some key milestones in the research of this compound and its derivatives?
A16: Key milestones include the development of efficient synthetic routes for this compound and its derivatives, [, ] the understanding of its electronic and photophysical properties, [, , ] and its incorporation into functional materials for applications like OLEDs and sensors. [, , , ]
Q14: What are some examples of cross-disciplinary research involving this compound?
A17: The study of this compound and its derivatives draws upon expertise from synthetic organic chemistry, materials science, computational chemistry, and device engineering. [, , , , , ] This interdisciplinary approach is crucial for advancing its applications in various fields.
Q15: How does the aromaticity of the thiophene ring in this compound compare to its sulfoxide and sulfone derivatives?
A18: The thiophene ring in this compound exhibits a higher degree of aromaticity than its sulfone derivative but lower aromaticity compared to the parent thiophene. Interestingly, despite its non-planar structure, the thiophene ring in the sulfoxide derivative retains some degree of aromaticity. []
Q16: What are the advantages of using a one-pot synthesis for this compound and its derivatives?
A19: One-pot synthetic strategies, like those utilizing methylene ketones, offer advantages such as reduced reaction time, simplified purification procedures, and minimized waste generation. [, ]
Q17: How does the length of the lateral alkyl chain in bolaamphiphilic this compound derivatives affect their self-assembly?
A20: Increasing the length of the alkyl chain in these molecules leads to the formation of different columnar phases with varying symmetries, transitioning from square to pentagonal and hexagonal cross-sections. []
Q18: Why is the retention of the halogen atom in the silver-catalyzed thiocyanation of haloalkynes significant?
A21: The retained halogen atom allows for further functionalization of the resulting (Z)-vinyl thiocyanate derivatives, leading to the synthesis of diverse compounds like this compound, thiazol-2-amines, and trifluoromethyl sulfides. []
Q19: What insights were gained from the study of this compound using resonance-enhanced femtosecond stimulated Raman spectroscopy?
A22: This technique provided valuable information about the dynamics of this compound in its higher-lying electronic states, revealing significant displacements in the upper potential energy surface along specific vibrational modes. These findings offer crucial insights into the excited-state behavior of the molecule. []
Q20: How do the electronic spectra of thiophene/phenylene co-oligomers, including this compound, differ from those of oligothiophenes and oligophenylenes?
A23: The electronic spectra of these co-oligomers are influenced by both the molecular size and the arrangement of thiophene and phenylene units within the molecule, leading to variations in their absorption and emission properties compared to the individual oligomers. []
Q21: What are the elicitation effects of this compound on shoot cultures of Nepeta species?
A24: The addition of this compound to the culture medium of Nepeta pannonica and N. cataria influenced the production of rosmarinic acid, suggesting its potential as an elicitor for secondary metabolite production in these plant species. []
Q22: What is the significance of the carbon skeletal rearrangements observed in this compound under electron impact mass spectrometry?
A25: These rearrangements indicate a degree of bond flexibility and dynamic behavior within the molecule under specific conditions, providing insights into its fragmentation pathways and potential for isomerization. []
Q23: How do the photophysical properties of conjugated and partially conjugated this compound-containing polymers differ?
A26: Fully conjugated polymers exhibit higher quantum efficiencies, glass transition temperatures, and thermal stability due to their rigid, planar structures. In contrast, partially conjugated polymers show enhanced solubility and improved performance in PLED devices. []
Q24: Why is this compound considered a non-photodynamic phototoxic compound?
A27: Unlike traditional photodynamic compounds, this compound exhibits phototoxicity in the absence of oxygen, suggesting a different mechanism of action. [, ]
Q25: How do the properties of 3,6-(dithiophen-2-yl)benzene compare to this compound in molecular electronics?
A28: 3,6-(dithiophen-2-yl)benzene displays superior electron transport properties compared to this compound when integrated into molecular devices with zigzag graphene nanoribbon electrodes. []
Q26: What is the role of the tetraphenylthiophene unit in the properties of polyamides and polyimides?
A29: The incorporation of this unit enhances the solubility of the resulting polymers in organic solvents while maintaining high glass transition temperatures and good thermal stability, making them suitable for high-performance applications. [, ]
Q27: Why is the study of thiophene S-oxides, including this compound-1-oxide, significant?
A30: Thiophene S-oxides are reactive intermediates with potential applications in organic synthesis. Their study provides valuable insights into the oxidation chemistry of thiophenes and the influence of sulfur oxidation on the properties of these heterocycles. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)

